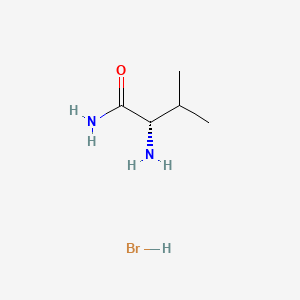

H-Asp(obzl)-NH2 hcl

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

H-Asp(obzl)-NH2 hcl, also known as hydrochloride of N-acetyl-L-aspartyl-L-phenylalanine, is a synthetic amino acid derivative that is used in various biochemical and physiological studies. It is a highly versatile compound with a wide range of applications, including synthesis, scientific research, and laboratory experiments. This article will provide an overview of the synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for H-Asp(obzl)-NH2 hcl.

科学的研究の応用

Solvent Effects on Redox Properties

The study of ferrocenoyl-dipeptides, including derivatives like Fc-Asp(OBzl)-Asp(OBzl)-OBzl, reveals how solvent properties can influence the redox behavior of these compounds. The research highlights the importance of hydrogen bonding and solvent interaction in determining the half-wave potential of these complexes, which is crucial for electrochemical applications (Baker, Kraatz, & Quail, 2001).

Peptide Stability and Transformation

Research on the stability of aminosuccinyl peptides and their transformation into piperazine-2,5-dione derivatives under specific conditions sheds light on the behavior of aspartyl peptides in acidic and neutral media. This study provides valuable insights for peptide synthesis and modification techniques (Schön & Kisfaludy, 2009).

Dipeptide Formation During Synthesis

Investigation into the synthesis of Z-Asp(OBzl)-OH has shown the side product formation of Z-Asp(OBzl)-Asp(OBzl)-OH, highlighting challenges in peptide synthesis regarding dipeptide formation. This study is crucial for refining synthetic methods to minimize unwanted byproducts (Iguchi, Kawasaki, & Okada, 2009).

Chiral Recognition through Molecular Imprinting

Molecularly imprinted materials derived from tetrapeptide derivatives, including H-Asp(OcHex)-Ile-Asp(OcHex)-Glu(OBzl)-CH2-, demonstrate the effect of environmental polarity on chiral recognition abilities. This research is pivotal for developing selective sensors and separation techniques based on molecular recognition (Kondo & Yoshikawa, 2001).

Catalysis and Enzymatic Reactions

Studies on catalysts such as H-Pro-Pro-Asp-NH2 for asymmetric aldol reactions highlight the significance of spatial arrangement and functional groups within peptide catalysts for efficient catalytic processes. These insights are instrumental in designing effective catalysts for chemical synthesis (Revell & Wennemers, 2008).

特性

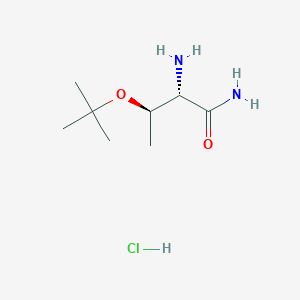

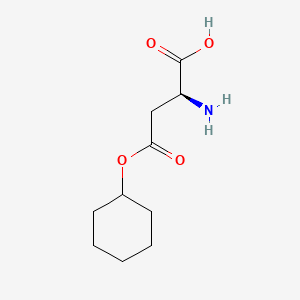

IUPAC Name |

benzyl (3S)-3,4-diamino-4-oxobutanoate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3.ClH/c12-9(11(13)15)6-10(14)16-7-8-4-2-1-3-5-8;/h1-5,9H,6-7,12H2,(H2,13,15);1H/t9-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STBSUQZEDYTKDV-FVGYRXGTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CC(C(=O)N)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)C[C@@H](C(=O)N)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

H-Asp(obzl)-NH2 hcl | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S,3R)-2-amino-3-[(2-methylpropan-2-yl)oxy]-N-(4-nitrophenyl)butanamide](/img/structure/B612994.png)